REACTION_CXSMILES
|
[ClH:1].[CH:2]1[C:16]2=[C:17]3[C:9]([C:10]4[C:15]2=[CH:14][CH:13]=[CH:12][CH:11]=4)=[CH:8][CH:7]=[CH:6][C:5]3=[C:4]([CH2:18][NH:19][C:20]([CH3:25])([CH2:23][OH:24])[CH2:21][OH:22])[CH:3]=1.C1C2=C3C(C4C2=CC=C(C=O)C=4)=CC=CC3=CC=1.CC(N)(CO)CO>>[ClH:1].[CH:14]1[C:15]2=[C:10]3[C:9]([C:17]4[C:16]2=[CH:2][CH:3]=[C:4]([CH2:18][NH:19][C:20]([CH3:25])([CH2:23][OH:24])[CH2:21][OH:22])[CH:5]=4)=[CH:8][CH:7]=[CH:6][C:11]3=[CH:12][CH:13]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)CNC(CO)(CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC(=CC=C4C1=C23)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=CC=C2C=CC=C3C4=CC(=CC=C4C1=C23)CNC(CO)(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |